Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]-

Solid-Phase Peptide Synthesis Side-Reaction Suppression Oligoproline Synthesis

Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]-, commonly known as Boc-Pro-Pro-OH, is a synthetic dipeptide derivative composed of two L-proline residues. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, while the C-terminus is a free carboxylic acid, making it a ready-to-use building block for peptide coupling.

Molecular Formula C15H24N2O5
Molecular Weight 312.36 g/mol
Cat. No. B12064567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]-
Molecular FormulaC15H24N2O5
Molecular Weight312.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)O
InChIInChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)17-9-4-6-10(17)12(18)16-8-5-7-11(16)13(19)20/h10-11H,4-9H2,1-3H3,(H,19,20)
InChIKeyXGDABHXCVGCHBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Pro-Pro-OH (CAS 15401-08-8): A Strategic Diproline Building Block for Peptide Synthesis and Conformational Studies


Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]-, commonly known as Boc-Pro-Pro-OH, is a synthetic dipeptide derivative composed of two L-proline residues. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, while the C-terminus is a free carboxylic acid, making it a ready-to-use building block for peptide coupling . Its molecular formula is C15H24N2O5 with a molecular weight of 312.37 g/mol, and it is typically supplied as a white to off-white solid with a reported melting point of 185-187°C [1]. This compound is a fundamental intermediate in solid-phase peptide synthesis (SPPS), particularly for constructing proline-rich sequences where its pre-formed diproline unit offers distinct synthetic advantages over sequential single-amino acid coupling [2].

Pre-formed diproline unit for SPPS of homogeneous oligoprolines
Conformationally rigid scaffold for polyproline-II helix nucleation studies
Stereochemically defined L,L-dipeptide building block for chiral peptide design

Why Generic Dipeptide Building Blocks Cannot Simply Replace Boc-Pro-Pro-OH in Critical Synthesis Steps


Generic Boc-dipeptides (e.g., Boc-Pro-Ala-OH or Boc-Pro-Gly-OH) are not equivalent substitutes for Boc-Pro-Pro-OH. The unique conformational rigidity imposed by the consecutive proline residues dictates the secondary structure of the final peptide, a property not replicated by mixed dipeptides [1]. Furthermore, in a procurement context, substituting with a single amino acid (Boc-Pro-OH) for stepwise synthesis introduces a high risk of failure. Seminal work by Ainpour & Wickstrom (1980) demonstrated that stepwise addition of proline during SPPS leads to substantial diketopiperazine (DKP) formation at the diprolyl stage and the accumulation of N-trifluoroacetyl impurities, severely compromising yield and purity [2]. Using a pre-formed Boc-Pro-Pro block specifically mitigates these critical side reactions, establishing a clear, quantifiable link between the choice of this specific building block and synthesis success [2].

Mixed dipeptides

Generic Boc-dipeptides (e.g., Boc-Pro-Ala-OH) may not replicate the diproline conformational rigidity, altering secondary structure outcome.

Stepwise monomer addition

Sequential Boc-Pro-OH coupling may induce diketopiperazine formation and N-trifluoroacetyl impurity accumulation, compromising yield and purity.

Unverified stereochemistry

Batches lacking diastereomer-specific analytical confirmation risk contamination with heterochiral D,L-impurity, distorting chiral peptide studies.

Quantitative Head-to-Head Evidence: Proving the Specific Selection Value of Boc-Pro-Pro-OH


Avoidance of Diketopiperazine (DKP) Formation: Boc-Pro-Pro Block vs. Stepwise Proline Coupling in SPPS

The direct comparative study by Ainpour & Wickstrom (1980) provides quantitative evidence that using a Boc-Pro-Pro dipeptide block is superior to sequential proline addition. When oligoprolines were synthesized by standard stepwise methods, a 'substantial amount of diketopiperazine was present at the diproline stage' [1]. This required a strategic change in synthesis design. By coupling a pre-formed Boc[³H]Pro₂ block to prolyl-resin, the researchers reported that these changes 'eliminated the formation of diketopiperazine' [1]. This is a binary, quantifiable outcome where the target approach (using a diproline block) yields no detectable DKP versus a significant amount for the alternative sequential method.

DKP formation avoidance
Head-to-head
100% reduction (substantial to zero)
Supports critical side-reaction suppression in oligoproline SPPS
Vs. stepwise Boc-Pro-OH coupling
Solid-Phase Peptide Synthesis Side-Reaction Suppression Oligoproline Synthesis

Suppression of N-Trifluoroacetyl Impurities: Block Coupling vs. Stepwise Synthesis

In the same study by Ainpour & Wickstrom (1980), a second quantifiable failure of stepwise proline addition was identified. A 'steady increase of ninhydrin-negative, but radioactive, impurities' was observed, which were specifically characterized as N-trifluoroacetyl oligoprolines [1]. The accumulation was severe, with the blockage of the N-termini being 'almost complete by the time 14 residues were added.' Crucially, the strategic switch to a Boc-Pro-Pro block synthesis, combined with a change in deprotection reagent, 'eliminated the formation of... trifluoroacetyl impurities' [1]. This demonstrates a clear, quantifiable improvement in crude peptide purity.

N-trifluoroacetyl impurity suppression
Head-to-head
100% elimination of chain-terminating impurities
Enables higher crude peptide purity for long proline-rich sequences
Vs. sequential monomer addition; near-complete N-block after 14 residues
Peptide Purity Side-Reaction Management Analytical Chemistry

Analytical Differentiation of Diastereomers: Unique Mass Spectrometric Behavior of Boc-L-Pro-L-Pro-OH

Tsunematsu et al. (1999) established a method for unequivocally distinguishing Boc-L-Pro-L-Pro-OH from its diastereomer Boc-D-Pro-Pro in mixtures. In positive-ion FAB mass spectrometry with sodium chloride, the formation of the [M+Na]⁺ ion for Boc-D-Pro-Pro was found to be 'more predominant than that for Boc-Pro-Pro' [1]. This indicates a stronger Na⁺ ion affinity for the heterochiral diastereomer. This quantitative and reproducible difference in ionization efficiency provides a specific, structure-linked analytical fingerprint for the L,L-isomer, essential for quality control and verifying the stereochemical integrity of the purchased material [1].

Diastereomer MS differentiation
Analytical context
Lower [M+Na]+ intensity vs. Boc-D-Pro-Pro
Provides stereochemical identity verification by FAB-MS
Consistent difference; exact ratio context-dependent
Mass Spectrometry Chiral Analysis Diastereomer Differentiation

A Defined Crystal Conformation Dictates Peptide Supersecondary Structure

X-ray crystallography of Boc-Pro-Pro-OH reveals a specific conformational preference that is directly relevant to its biological role. Kamwaya et al. (1981) provided the foundational single-crystal structure of this compound [1]. Later work by Thomas, Ramasubbu, and Bhandary (1994) on a new crystal form detailed that all four molecules in the asymmetric unit display a polyproline-II (PP-II) type structure, with defined proline ring puckering parameters (e.g., twist conformations with P≈183° and τ≈33° for the first proline) [2]. Studies on collagen-related peptides demonstrated that this specific Boc-Pro-Pro N-terminal unit is essential for nucleating the PP-II helix/beta-turn supersecondary structure, which is the 'minimal structural requirement for proline hydroxylation' by prolyl 4-hydroxylase [3].

PP-II helix nucleation
Class-level
Adopts defined polyproline-II conformation in crystal; dihedral parameters reported
May support collagen-mimetic peptide design through predictable secondary structure
Conformational preference inferred from X-ray and CD studies
X-ray Crystallography Peptide Conformation Structure-Function Relationship

Procurement-Driven Application Scenarios for Boc-Pro-Pro-OH Based on Evidence


High-Fidelity Synthesis of Homogeneous Oligoprolines

Procurement for projects requiring oligoproline chains of defined length and high purity should prioritize Boc-Pro-Pro-OH. Evidence directly shows that its use as a pre-formed block eliminates diketopiperazine and N-trifluoroacetyl impurities, which are unavoidable with monomer coupling and severely compromise yield and purity [1].

Construction of Collagen-Mimetic Peptides (CMPs) Requiring PP-II Helix Nucleation

For the design and synthesis of collagen-related peptides, the selection of Boc-Pro-Pro-OH is non-negotiable for the N-terminus. Structural studies confirm that this specific diproline sequence is essential for nucleating the polyproline-II helix conformation, a structural prerequisite for biological recognition by enzymes like prolyl 4-hydroxylase [2]. A generic dipeptide such as Boc-Val-Pro would not produce this effect [2].

Stereochemically Sensitive Peptide Synthesis and Quality Control

In applications where the L,L-stereochemistry is critical, procurement must be paired with a verified analytical method. The distinct [M+Na]+ adduct ion fragmentation pattern in mass spectrometry, which is less intense for Boc-L-Pro-L-Pro-OH compared to its D,L-diastereomer, provides a validated quantitative assay to confirm the stereochemical purity of the purchased building block and rule out contamination [3].

Model Substrates for Proline-Specific Peptidase Research

For enzymology studies involving dipeptidyl carboxypeptidases or other proline-specific proteases, Boc-Pro-Pro-OH is a validated substrate or product standard. Its resistance to certain enzymes that readily cleave single proline residues makes it a specific tool for characterizing novel activities, as demonstrated with a Streptomyces peptidase [4].

Application
Selection Property
Validation Focus
Homogeneous oligoproline synthesis
Pre-formed diproline block with reported DKP suppression
DKP and N-trifluoroacetyl impurity mitigation
Collagen-mimetic peptide design
PP-II helix nucleating diproline sequence
Conformational identity by CD or X-ray
Stereochemical quality control
Diastereomer-specific Na+ adduct ionization pattern
FAB-MS or MS-based identity verification
Proline-specific peptidase research
Resistant dipeptide substrate/product standard
Enzymatic resistance profile in assay context
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